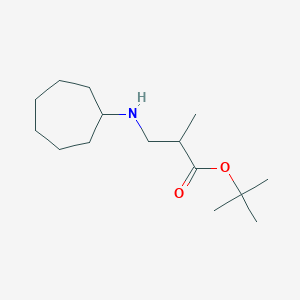

叔丁基3-(环辛基氨基)-2-甲基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy . The tert-butyl group in particular has been used as a probe for NMR studies of macromolecular complexes .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as tert-butyl peroxides, have been studied extensively. These compounds are known to be thermally unstable and can undergo rapid decomposition .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and bases .科学研究应用

对映选择性合成

该化合物与对映选择性酯合成有关,证明其作为构建模块创造具有高对映纯度的分子的效用。例如,一项研究强调了通过钌催化的不对称氢化反应,以高对映选择性制备 3-羟基-2-甲基丙酸叔丁酯的两种对映异构体。该过程强调了叔丁酯在从简单前体实现原子经济性转化中的重要性(S. Jeulin 等人,2007)。

氟化合物的合成

叔丁基 3-(甲基氨基)丁-2-烯酸酯与氟化乙酸酐酰化,然后与烷基肼反应,导致氟化吡唑-4-羧酸的合成。该方法举例说明了该化合物在合成氟化分子的作用中,由于其药理特性而具有重要意义(Rustam T. Iminov 等人,2015)。

催化反应

催化是叔丁基 3-(环辛基氨基)-2-甲基丙酸酯找到应用的另一个领域。研究表明,在由贝利斯-希尔曼加合物合成色烯或香豆素衍生物时,强碱或酸介导的化学选择性转变证明了该化合物在促进区域选择性环化中的效用。反应条件中的这种适应性突出了其在不同合成策略中的潜力(Faridoon 等人,2015)。

高级有机合成

该化合物的作用延伸到高级有机合成技术,包括从叔丁基 2-羟烷基硫化物制备 1,3-氧硫杂环,证明了其在合成杂环结构方面的多功能性。此类反应对于开发在材料科学和制药领域具有潜在应用的新型有机化合物至关重要(M. Porter 等人,2006)。

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl 3-(cyclooctylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2/c1-13(15(18)19-16(2,3)4)12-17-14-10-8-6-5-7-9-11-14/h13-14,17H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXWVWIKWISESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCCCC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyclooctylamino)-2-methylpropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)